![molecular formula C10H6F3NO3S B2661412 Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate CAS No. 380419-63-6](/img/structure/B2661412.png)
Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
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Overview
Description
Molecular Structure Analysis
The molecular formula of “Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate” is C10H6F3NO3S. The InChI code is InChI=1S/C10H6F3NO3S/c1-17-9(16)6-2-4-5(10(11,12)13)3-7(15)14-8(4)18-6/h2-3H,1H3,(H,14,15).Physical And Chemical Properties Analysis
“Methyl 6-hydroxy-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate” is a yellow crystalline solid that is soluble in most organic solvents, but insoluble in water. It has a molecular weight of 277.22 g/mol.Scientific Research Applications
Material Science
In material science, MHTP serves as a valuable building block. Its solubility in organic solvents and insolubility in water make it suitable for incorporation into advanced materials. Researchers have explored its use in creating functional materials, such as metal-organic frameworks (MOFs) and other novel structures .
Intermediate in Organic Synthesis
MHTP serves as a common intermediate in organic synthesis. Its enol form participates in subsequent transformations. Additionally, by protecting the hydroxyl group with iodomethane, researchers can obtain methoxy derivatives while retaining the pyridine ring structure .
Future Directions
properties
IUPAC Name |
methyl 6-oxo-4-(trifluoromethyl)-7H-thieno[2,3-b]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO3S/c1-17-9(16)6-2-4-5(10(11,12)13)3-7(15)14-8(4)18-6/h2-3H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLPUQBPJNNLJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)NC(=O)C=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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